4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol

Fluorescent chemosensor Cu²⁺ detection Schiff base ligand

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol (CAS 93186-78-8) is a symmetrical dibrominated Schiff base belonging to the salicylidene aniline family, with molecular formula C₁₃H₉Br₂NO and molecular weight 355.02 g/mol. It is synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde with 4-bromoaniline.

Molecular Formula C13H9Br2NO
Molecular Weight 355.02 g/mol
CAS No. 93186-78-8
Cat. No. B11709415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol
CAS93186-78-8
Molecular FormulaC13H9Br2NO
Molecular Weight355.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)Br
InChIInChI=1S/C13H9Br2NO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-8,17H
InChIKeyWBJGMDBPWOVGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol (CAS 93186-78-8) Procurement Guide: Dibrominated Schiff Base for Metal Sensing and Bromodomain Probing


4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol (CAS 93186-78-8) is a symmetrical dibrominated Schiff base belonging to the salicylidene aniline family, with molecular formula C₁₃H₉Br₂NO and molecular weight 355.02 g/mol [1]. It is synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde with 4-bromoaniline . The compound serves as a fluorescence-active chemosensor ligand (designated HL1 in key studies) and has documented binding affinity toward the BRD4 bromodomain [2]. Its dual bromine substitution—on both the salicylaldehyde and aniline rings—is the critical structural feature that differentiates it from mono-brominated analogs in metal ion selectivity, DNA/HSA binding behavior, and electronic properties [1].

Why 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol Cannot Be Replaced by Mono-Bromo or Non-Halogenated Schiff Base Analogs


The second bromine atom at the 4-position of the salicylaldehyde-derived phenolic ring is not merely an incremental structural modification—it fundamentally alters metal ion selectivity, biomacromolecule binding profiles, and electronic structure relative to singly brominated or unsubstituted analogs. In direct head-to-head studies, the dibrominated compound HL1 exhibits orthogonal Cu²⁺ selectivity, while its mono-brominated congener HL2 (lacking the phenolic-ring bromine) preferentially senses Zn²⁺ [1]. Furthermore, the Cu(II) and Zn(II) complexes derived from these ligands display opposite preferences for DNA versus HSA binding [1]. Computational DFT analyses confirm that bromination pattern directly modulates the HOMO-LUMO energy gap and molecular electrostatic potential distribution, impacting reactivity and stability in ways that cannot be extrapolated from mono-halogenated analogs [2]. Generic substitution therefore risks not only attenuated potency but a complete functional mismatch in applications ranging from fluorescent sensing to bromodomain-targeted probe development.

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol – Quantitative Differentiation Evidence Versus Closest Analogs


Orthogonal Metal Ion Selectivity: Cu²⁺ Detection by HL1 vs. Zn²⁺ Detection by Mono-Bromo Analog HL2

In a direct head-to-head fluorometric comparison, the dibrominated target compound HL1 demonstrates selective quenching-based detection of Cu²⁺ ions, whereas the mono-bromo analog HL2—(E)-2-(((4-bromophenyl)imino)methyl)phenol, which lacks the bromine on the phenolic ring—shows selective fluorescence enhancement with Zn²⁺ [1]. The detection limit (LOD) of HL1 for Cu²⁺ is 31.74 × 10⁻⁸ M, and the Stern-Volmer quenching constant (KSV) is 1.7 × 10⁵ M⁻¹. The HL1–Cu²⁺ binding constant, determined by UV-vis titration, is 1.019 × 10⁵ M⁻¹, compared to 4.59 × 10⁵ M⁻¹ for the HL2–Zn²⁺ adduct [1]. This orthogonal selectivity is a direct consequence of the additional bromine atom at the 4-position of the salicylaldehyde-derived ring in HL1.

Fluorescent chemosensor Cu²⁺ detection Schiff base ligand

Divergent DNA vs. HSA Binding Affinity of Cu(L1)₂ (from HL1) Relative to Zn(L2)₂ (from HL2)

The Cu(II) complex [Cu(L1)₂] (complex 1), derived from the target compound HL1, exhibits a ctDNA binding constant (Kb) of 1.87 × 10⁵ M⁻¹, which is approximately 1.8-fold lower than the Kb of 3.4 × 10⁵ M⁻¹ measured for [Zn(L2)₂] (complex 2) derived from the mono-bromo analog HL2 [1]. However, complex 1 demonstrates superior human serum albumin (HSA) binding compared to complex 2—the 'reverse situation' explicitly noted in the primary study [1]. UV-vis absorption titration with incremental ctDNA addition (10–100 μM) revealed that complex 2 undergoes partial intercalation plus groove binding, whereas complex 1 engages only in groove binding due to its more sterically hindered structure [1].

DNA binding HSA binding Metallodrug Cancer therapeutics

BRD4 Bromodomain Binding Affinity Establishes a Quantitative Benchmark for Epigenetic Probe Development

The target compound (ChEMBL ID: CHEMBL2187903) demonstrates binding affinity toward the BRD4 bromodomain with an IC50 value of 1000 nM (1.0 μM), as measured by inhibition of Alexa Fluor 488 binding in a fluorescence anisotropy assay after 60 minutes of incubation [1]. This provides a well-defined quantitative anchor for the compound's bromodomain-targeting potential. While a direct comparator IC50 for the mono-bromo analog HL2 measured under identical assay conditions is not available in the public domain, the documented affinity establishes this compound as a tractable starting point for structure-activity relationship (SAR) exploration around the bromodomain pharmacophore, particularly for probing the steric and electronic contributions of the second bromine substituent [1].

BRD4 Bromodomain inhibition Epigenetics BET protein

Phenoloxidase Inhibition Potency is Modulated by Halogen Substitution Pattern: A Class-Level SAR Informing Target Compound Positioning

A systematic SAR study of salicylidene aniline analogs against phenoloxidase (PO) from Pieris rapae L. demonstrates that halogen substitution on the aniline ring profoundly modulates inhibitory potency [1]. Salicylidene-4-bromoaniline (the mono-bromo analog at the aniline position, CAS 886-34-0) exhibits an IC50 of 0.471 mmol L⁻¹ and a KI of 8.390 mmol L⁻¹ with reversible competitive inhibition, compared to the unsubstituted parent salicylidene aniline (IC50 = 0.025 mmol L⁻¹; KI = 0.106 mmol L⁻¹) and the 4-chloro analog (IC50 = 0.732 mmol L⁻¹; KI = 10.059 mmol L⁻¹) [1]. The ~18.8-fold reduction in potency upon para-bromination relative to the unsubstituted parent establishes that halogen introduction at this position attenuates—rather than enhances—PO inhibition. While the target dibromo compound has not been directly assayed in this system, the class-level SAR indicates that addition of a second bromine at the salicylaldehyde 4-position would further modulate both steric and electronic determinants of enzyme binding [1].

Phenoloxidase inhibition Insecticide development Structure-activity relationship Schiff base SAR

Electronic Band Gap Modulation by Differential Bromination: DFT-Computed Reactivity Trends

Density functional theory (DFT) calculations reveal that bromination pattern directly influences the HOMO-LUMO energy gap (ΔE) of salicylidene aniline-type Schiff bases [1][2]. The mono-bromo analog (E)-4-(((4-bromophenyl)imino)methyl)phenol (S2, bromine on aniline ring only) exhibits a DFT-computed ΔE of 3.02 eV, placing it in the moderately stable range with reactivity intermediate between the unsubstituted and dichloro-substituted analogs [1]. In contrast, the regioisomeric mono-bromo compound (E)-4-Bromo-2-[(phenylimino)methyl]phenol (bromine on the phenolic ring only) has an experimentally determined optical band gap of 3.24 eV from UV-vis Tauc plot analysis [2], representing a +0.22 eV shift relative to S2, attributable to the different electronic environment when bromine is positioned on the electron-donating phenolic ring versus the electron-withdrawing imine-linked aniline ring. The dibrominated target compound, carrying bromine substituents on both rings, is predicted—based on additive electronic effects—to exhibit a band gap intermediate between, or shifted relative to, these two mono-bromo benchmarks, with correspondingly modulated chemical reactivity [1][2]. The Molecular Electrostatic Potential (MEP) mapping for S2 confirms that brominated Schiff bases are predominantly electrophilic (yellow-green-red regions), making them susceptible to nucleophilic attack [1].

DFT calculation Band gap engineering Electronic structure Molecular reactivity

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol – Evidence-Anchored Research and Industrial Application Scenarios


Selective Fluorescent Turn-Off Sensor for Cu²⁺ in Aqueous-Organic Media

Leveraging its demonstrated selectivity for Cu²⁺ over other physiologically and environmentally relevant metal cations (including Zn²⁺, which is instead detected by the mono-bromo analog), this compound can be deployed as a fluorescence quenching-based chemosensor with a detection limit of 31.74 × 10⁻⁸ M and a Stern-Volmer constant of 1.7 × 10⁵ M⁻¹ [1]. The binding constant of 1.019 × 10⁵ M⁻¹ for the HL1–Cu²⁺ adduct, combined with the compound's stability in DMSO/H₂O (9:1) at pH 7.4, makes it suitable for environmental Cu²⁺ monitoring, industrial effluent analysis, and biological copper imaging applications where Zn²⁺ interference must be excluded [1].

HSA-Preferential Metallodrug Carrier Design Based on Cu(L1)₂ Complex

The Cu(II) complex [Cu(L1)₂] derived from this compound exhibits preferential binding to human serum albumin (HSA) over DNA, in contrast to the Zn(II) complex of the mono-bromo analog which favors DNA intercalation [1]. With a ctDNA binding constant of 1.87 × 10⁵ M⁻¹ and a groove-only binding mode that avoids intercalation-associated genotoxicity [1], this complex represents a scaffold for designing metallodrug candidates where HSA-mediated plasma transport is desired and DNA intercalation is to be minimized. The steric hindrance conferred by the second bromine atom is the structural basis for this altered binding mode [1].

Bromodomain-Targeted Epigenetic Probe Development with Validated BRD4 Affinity

With a confirmed BRD4 bromodomain IC50 of 1000 nM (fluorescence anisotropy assay) [1], this compound provides a quantitatively benchmarked starting point for structure-guided optimization of bromodomain and extra-terminal (BET) protein inhibitors. Unlike the vast majority of Schiff base analogs for which no bromodomain binding data exist in the public domain, the documented BRD4 affinity enables rational procurement as a validated hit for medicinal chemistry programs targeting epigenetic reader domains [1]. The dibromo substitution pattern offers two distinct vectors for further derivatization to improve potency and selectivity.

Insect Phenoloxidase Inhibitor Lead Exploration Informed by Halogen-Dependent SAR

The class-level SAR established for halogen-substituted salicylidene anilines demonstrates that para-bromination on the aniline ring attenuates phenoloxidase (PO) inhibitory potency by approximately 18.8-fold relative to the unsubstituted parent compound (IC50 = 0.471 mmol L⁻¹ vs. 0.025 mmol L⁻¹), while maintaining reversible competitive inhibition kinetics (KI = 8.390 mmol L⁻¹) [1]. This halogen-dependent modulation of insect PO—a validated target for novel insecticide development—positions the dibromo target compound as a critical probe for evaluating whether additive bromination on the salicylaldehyde ring further enhances or counteracts this effect, enabling rational exploration of the full halogen substitution landscape for agrochemical lead discovery [1].

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